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hept-5-en-2-ol

Cat. No.: B12433335
M. Wt: 114.19 g/mol
InChI Key: IFSYJVQRVQMRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hept-5-en-2-ol (CAS 58927-83-6) is an organic building block and a compound of interest in chemical synthesis and fragrance research. It is supplied with a typical purity of 95% . Researchers value this unsaturated alcohol for its molecular structure, which serves as a versatile intermediate in synthesizing more complex molecules . While specific applications for this compound are not fully detailed in the literature, its structural analog, 6-methyl-5-hepten-2-ol (sulcatol), is well-studied. Sulcatol is a pheromone for certain beetle species and is widely used as a flavor and fragrance agent, imparting sweet, oily, and green notes reminiscent of coriander . This suggests potential parallel research applications for this compound in developing new aroma compounds or studying chemical ecology. Product specifications may include a boiling point of approximately 78°C at 14 mmHg and a density of 0.840 g/mL, similar to its structural relatives . As a standard safety precaution, this compound should be stored at ambient temperatures and is classified as a combustible liquid . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B12433335 hept-5-en-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

hept-5-en-2-ol

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-4,7-8H,5-6H2,1-2H3

InChI Key

IFSYJVQRVQMRKN-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC(C)O

Origin of Product

United States

Synthetic Methodologies and Strategies for Hept 5 En 2 Ol and Its Stereoisomers

Classic Synthetic Approaches to Hept-5-en-2-ol (B6270100) Architectures

The foundational methods for constructing the carbon skeleton of unsaturated alcohols like this compound rely on well-established reactions that form carbon-carbon bonds with precision. These approaches are fundamental in organic synthesis and provide versatile pathways to a wide range of alkenols.

Olefin Metathesis Strategies in Unsaturated Alcohol Synthesis

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, enabling the synthesis of complex olefins from simpler precursors. Cross-metathesis (CM), a variant of this reaction, can be employed to construct the this compound skeleton. This strategy involves the reaction of two different olefins in the presence of a metal catalyst, typically based on ruthenium or molybdenum.

For the synthesis of a protected form of this compound, a potential route involves the cross-metathesis of 1-pentene (B89616) with a protected 3-buten-2-ol. The use of second-generation Grubbs catalysts is common for such transformations, as they offer good functional group tolerance and high activity. nih.govacs.org The reaction's efficiency can be influenced by factors such as catalyst choice, solvent, and reaction concentration. acs.org For instance, studies on the cross-metathesis of allylic alcohols with acrylates have shown that catalyst selection and conditions are crucial for achieving high yields and preventing the formation of undesired homodimers. nih.govacs.org A tandem approach where cross-metathesis is followed by hydrogenation can also be utilized, where the residual ruthenium catalyst from the metathesis step can catalyze the subsequent reduction. beilstein-journals.org

Table 1: Representative Catalysts in Olefin Metathesis

Catalyst Type Common Metals Typical Application
Grubbs' Catalysts (1st, 2nd, 3rd Gen) Ruthenium (Ru) Cross-metathesis, Ring-closing metathesis

Grignard and Organometallic Reagent Mediated Syntheses of Alkenols

The addition of organometallic reagents, particularly Grignard reagents, to carbonyl compounds is a cornerstone of alcohol synthesis. capes.gov.br To synthesize this compound, a Grignard reaction can be performed between acetaldehyde (B116499) and a butenyl magnesium halide, such as crotylmagnesium bromide (formed from 1-bromo-2-butene and magnesium metal). This reaction forms a new carbon-carbon bond, creating the seven-carbon chain and installing the hydroxyl group at the C2 position.

The Barbier reaction, a related one-pot procedure, reacts an alkyl halide, a carbonyl compound, and a metal like magnesium, zinc, or indium all together. thieme-connect.dersc.org For example, the reaction of 6-methylhept-5-en-2-one with iodomethane (B122720) and magnesium yields 2,6-dimethylthis compound. thieme-connect.de This demonstrates the utility of such organometallic reactions in constructing substituted heptenol frameworks.

Wittig and Horner-Wadsworth-Emmons Olefination Routes to Heptenols

Olefination reactions provide a reliable method for converting aldehydes and ketones into alkenes. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent examples. wikipedia.orgwikipedia.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to create the carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, one could envision a retrosynthetic disconnection leading to propanal and a C4 ylide. The ylide would be generated from a butyltriphenylphosphonium salt treated with a strong base. The reaction's key advantage is the unambiguous placement of the double bond. libretexts.org It is also possible to perform the reaction with the alcohol already present, for example, by using an acceptorless dehydrogenative coupling where an alcohol is first oxidized in situ to an aldehyde, which then reacts with the phosphonium salt. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgnih.govconicet.gov.ar This method is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The synthesis of a heptenol derivative could involve the reaction of a stabilized phosphonate with an appropriate aldehyde. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org

Table 2: Comparison of Wittig and HWE Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylide Phosphonate carbanion
Byproduct Triphenylphosphine oxide Water-soluble dialkylphosphate
Stereoselectivity Variable, often Z-selective with unstabilized ylides Generally E-selective

| Reactivity of Reagent | More basic | More nucleophilic, less basic |

Hydroformylation and Subsequent Reduction Pathways to Unsaturated Alcohols

Hydroformylation, or the oxo process, is an industrial method to produce aldehydes from alkenes by adding a formyl group (CHO) and a hydrogen atom across the double bond. Subsequent reduction of the aldehyde yields an alcohol. To synthesize a heptanol, this process would start with a hexene. google.com The hydroformylation of 1-hexene, for instance, typically produces a mixture of the linear aldehyde (heptanal) and branched isomers like 2-methylhexanal. icp.ac.ruchinesechemsoc.org

The choice of catalyst, often based on cobalt or rhodium, and ligands is critical for controlling the regioselectivity (linear vs. branched product ratio). imperial.ac.ukrsc.org For example, rhodium catalysts are known for their high activity under milder conditions. chinesechemsoc.org Following the hydroformylation step, the resulting aldehyde is reduced to the alcohol. This can be done in a separate step or in a tandem reaction where the hydroformylation catalyst system also facilitates the hydrogenation of the aldehyde to the alcohol. rsc.org This pathway provides a route from C6 olefins to C7 alcohols, which are precursors to or isomers of this compound.

Controlled Isomerization Techniques for this compound Generation

Catalytic isomerization allows for the migration of a carbon-carbon double bond within a molecule to a different, often more thermodynamically stable, position. However, recent advances have enabled controlled, and even contra-thermodynamic, isomerizations. princeton.edu These reactions are valuable for transforming readily available alkene isomers into more synthetically useful or valuable ones.

Transition metal complexes, particularly those of ruthenium, rhodium, and cobalt, are effective catalysts for alkene isomerization. researchgate.netacs.org The development of bifunctional catalysts has allowed for high selectivity in moving a terminal double bond to an internal (E)-position. acs.org For the generation of this compound, one could envision starting with an isomeric heptenol, such as hept-6-en-2-ol, and using a suitable catalyst to move the double bond to the C5 position. The success of such a strategy depends heavily on the development of a catalyst that favors the desired isomer among the various possibilities. Recent research has shown that excited-state redox events can also enable challenging isomerization reactions of alkenols. princeton.edu

Stereoselective and Enantioselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. For a chiral molecule like this compound, which has a stereocenter at the C2 position, methods that can selectively produce a single enantiomer ((R) or (S)) are highly valuable.

The synthesis of the closely related pheromone, sulcatol (6-methylthis compound), provides significant insight into stereoselective strategies. researchgate.net Enantioselective syntheses of sulcatol have been achieved using various approaches:

From Chiral Precursors: Syntheses have been developed starting from readily available chiral molecules like (R)-(-)-glutamic acid or ethyl (S)-lactate. researchgate.net

Enzymatic Methods: Microbial asymmetric reduction of the corresponding ketone (6-methylhept-5-en-2-one) using bacteria, yeast, or fungi can produce both enantiomers of sulcatol with high optical purity. researchgate.net

Asymmetric Reactions: A tandem asymmetric conjugate addition of a chiral lithium amide to an unsaturated ester, followed by a series of transformations including a Grignard addition and a Meisenheimer rearrangement, has been used to synthesize (R)-6-methylthis compound. rsc.orgrsc.org

These established methodologies for a structurally similar alcohol highlight the potential pathways for the asymmetric synthesis of this compound. The development of chiral catalysts for reactions like hydrosilylation or transfer hydrogenation of the corresponding ketone (hept-5-en-2-one) represents another powerful approach to access enantiomerically pure (R)- or (S)-hept-5-en-2-ol. frontiersin.orgacs.orgsfu.ca

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₇H₁₄O
1-Pentene C₅H₁₀
3-Buten-2-ol C₄H₈O
Acetaldehyde C₂H₄O
1-Bromo-2-butene C₄H₇Br
Crotylmagnesium bromide C₄H₇BrMg
Propanal C₃H₆O
Butyltriphenylphosphonium salt C₂₂H₂₄P⁺
Triphenylphosphine oxide C₁₈H₁₅PO
1-Hexene C₆H₁₂
Heptanal C₇H₁₄O
2-Methylhexanal C₇H₁₄O
Hept-6-en-2-ol C₇H₁₄O
Sulcatol (6-methylthis compound) C₈H₁₆O
6-Methylhept-5-en-2-one C₈H₁₄O
(R)-(-)-Glutamic acid C₅H₉NO₄
Ethyl (S)-lactate C₅H₁₀O₃
Hept-5-en-2-one C₇H₁₂O
Ruthenium Ru
Molybdenum Mo
Rhodium Rh
Cobalt Co
Magnesium Mg
Zinc Zn

Chiral Catalyst-Mediated Approaches to (R)- and (S)-Hept-5-en-2-ol

The enantioselective synthesis of (R)- and (S)-hept-5-en-2-ol can be effectively achieved through the asymmetric reduction of the corresponding prochiral ketone, hept-5-en-2-one. This transformation is often mediated by transition metal catalysts complexed with chiral ligands. These catalysts create a chiral environment around the carbonyl group, directing the hydride attack to one of the two enantiotopic faces, thus producing one enantiomer of the alcohol in excess.

Ruthenium(II) complexes featuring chiral diamine and phosphine (B1218219) ligands have demonstrated significant success in the asymmetric hydrogenation of ketones. najah.edu For instance, complexes of the type RuCl2(diphosphine)(diamine) can catalyze the hydrogenation of α,β-unsaturated ketones to the corresponding allylic alcohols with high enantiomeric excess (ee). najah.edu While direct examples for hept-5-en-2-one are not extensively documented, analogies with similar substrates like trans-4-phenyl-3-butene-2-one suggest that complexes with chiral diamines such as (R,R)- or (S,S)-1,2-diphenylethylenediamine can yield the corresponding (S) or (R) alcohols with significant enantioselectivity. najah.edu

Another powerful method involves the asymmetric Meerwein-Ponndorf-Verley (MPV) reduction. This reaction uses a chiral alcohol in the presence of an aluminum alkoxide to reduce a ketone. A novel tandem Michael addition/MPV reduction has been developed for acyclic α,β-unsaturated ketones using an optically active 1,3-mercapto alcohol. acs.org This approach allows for the highly diastereoselective and enantioselective synthesis of secondary alcohols. acs.orgacs.org

The table below summarizes representative catalyst systems applicable to the synthesis of chiral allylic alcohols from their corresponding ketones.

Catalyst SystemPrecursor KetoneReducing AgentKey FeaturesTypical Enantiomeric Excess (ee)
RuCl₂(chiral diamine)(diphosphine)α,β-Unsaturated KetonesH₂ / 2-PropanolTransition metal-catalyzed asymmetric hydrogenation. najah.eduUp to 45% for analogous systems. najah.edu
Chiral Samarium CatalystAryl Methyl KetonesIsopropanolCatalytic enantioselective MPV reduction. acs.orgExcellent ee for specific substrates. acs.org
Chiral Mercapto Alcohol / Dimethylaluminum ChlorideAcyclic α,β-Unsaturated KetonesIsopropanolTandem Michael addition/MPV reduction. acs.orgUp to 98% after subsequent steps. acs.org
Copper Hydride (CuH) with Chiral Ligandα,β-Unsaturated KetonesDiethoxymethylsilane (DEMS)Enantioselective 1,2-reduction. organic-chemistry.orgUp to 91%. organic-chemistry.org

Asymmetric Hydrogenation and Reduction Strategies for Unsaturated Alcohols

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. For the synthesis of this compound, this strategy is primarily applied to its precursor, hept-5-en-2-one. The challenge lies in selectively reducing the carbonyl group without affecting the carbon-carbon double bond.

Transition metal-catalyzed hydrogenations using metals like ruthenium, rhodium, or iridium complexed with chiral ligands are the most common methods. sioc-journal.cn The development of ligands such as BINAP, DuPhos, and various P,N-ligands has been pivotal. sioc-journal.cn For α,β-unsaturated ketones, copper hydride (CuH) catalysis has emerged as a powerful tool. organic-chemistry.org Typically, CuH complexes favor 1,4-addition (conjugate reduction), but with appropriate chiral ligands like SEGPHOS or BIPHEP, the reaction can be directed towards a 1,2-reduction of the carbonyl group, yielding the desired allylic alcohol with high regio- and stereocontrol. organic-chemistry.org The choice of silane (B1218182) as the hydride source and low reaction temperatures are often critical for achieving high selectivity. organic-chemistry.org

Beyond catalytic hydrogenation, stoichiometric reductions using chiral reducing agents are also employed. Reagents like (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride) are highly effective for the stereoselective reduction of ketones to alcohols. nih.gov This method was famously used by Merck in the synthesis of Montelukast, where a ketone was reduced to an (S)-alcohol as a key step. nih.gov

Dynamic kinetic resolution (DKR) represents a more advanced strategy. In a DKR process, a racemic starting material is converted into a single enantiomer of the product. For allylic alcohols, a DKR can be achieved through the combination of an iridium-N,P* complex for asymmetric hydrogenation and an acidic co-catalyst that facilitates the rapid racemization of the starting alcohol. diva-portal.org

Enantioselective Biocatalytic Pathways for this compound and Analogues

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes, operating under mild conditions in aqueous media, can exhibit remarkable chemo-, regio-, and enantioselectivity. For the synthesis of this compound, both whole-cell systems and isolated enzymes are employed, primarily for the asymmetric reduction of the precursor ketone or the kinetic resolution of the racemic alcohol.

A prominent analogue of this compound is 6-methylthis compound (sulcatol), an aggregation pheromone whose enantiomers have been synthesized using various biocatalytic methods. researchgate.netresearchgate.net These methods are directly applicable to this compound.

Whole-Cell Bioreduction: Microorganisms such as baker's yeast (Saccharomyces cerevisiae), as well as various other yeasts, bacteria, and fungi, contain ketoreductases (KREDs) that can reduce hept-5-en-2-one to this compound with high enantioselectivity. researchgate.netresearchgate.net The stereochemical outcome (R or S) depends on the specific microbial species and the enzymes it expresses.

Isolated Enzymes: The use of isolated ketoreductases offers greater control and avoids potential side reactions from other enzymes in whole cells. researchgate.net KREDs are often used in conjunction with a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) to make the process economically viable. researchgate.net

Enzymatic Kinetic Resolution: This strategy starts with racemic this compound. A lipase (B570770), such as Candida antarctica lipase B (CAL-B), is used to selectively acylate one of the enantiomers. unipd.it This leaves the unreacted enantiomer in high optical purity. The acylated enantiomer can then be separated and hydrolyzed to recover the other enantiomer, allowing access to both (R)- and (S)-forms.

The table below presents examples of biocatalytic systems used for producing chiral alcohols analogous to this compound.

BiocatalystSubstrateTransformationProduct ConfigurationEnantiomeric Excess (ee)
Baker's Yeast (S. cerevisiae)6-Methylhept-5-en-2-oneAsymmetric Reduction(S)-(+)-Sulcatol>95% researchgate.net
Geotrichum candidum6-Methylhept-5-en-2-oneAsymmetric Reduction(R)-(-)-Sulcatol98% researchgate.net
Pig Pancreatic Lipase (PPL)(±)-SulcatolKinetic Resolution (Acylation)(R)-(-)-Sulcatol (unreacted)High researchgate.net
Daucus carota (Carrot root)Prochiral KetonesAsymmetric ReductionChiral AlcoholsGood to Excellent rsc.org

Chiral Pool-Based Chemoenzymatic Syntheses for this compound Precursors

Chemoenzymatic synthesis leverages the strengths of both chemical and enzymatic transformations to construct complex molecules efficiently. nih.gov A chiral pool-based approach begins with an inexpensive, enantiomerically pure starting material, such as an amino acid or a hydroxy ester. nih.gov

For instance, a plausible chemoenzymatic route to (S)-hept-5-en-2-ol could start from ethyl (S)-3-hydroxybutanoate, which is readily available via the yeast reduction of ethyl acetoacetate. researchgate.net This chiral building block can be converted through a sequence of chemical steps (e.g., protection of the alcohol, reduction of the ester to an aldehyde, and subsequent Wittig or Grignard reactions) to elongate the carbon chain and introduce the double bond at the required position.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be evaluated and improved through the lens of the 12 Principles of Green Chemistry, which promote goals such as waste prevention, atom economy, use of safer solvents, energy efficiency, and employment of renewable feedstocks and catalysis. acs.orgscribd.com

Solvent-Free and Aqueous Medium Reaction Development

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution. ias.ac.in For the synthesis of this compound and its precursors, several strategies are being explored.

Solvent-Free Reactions: Performing reactions in the absence of a solvent can dramatically reduce waste and simplify purification. ias.ac.in For example, the Saucy-Marbet reaction, which can be used to produce unsaturated ketones (precursors to unsaturated alcohols), has been successfully performed under solvent-free conditions using a simple ammonium (B1175870) ionic liquid as a recyclable catalyst. rsc.orgrsc.org This approach not only eliminates the need for volatile solvents but also offers high selectivity and conversion. rsc.org

Aqueous Medium Reactions: Water is an ideal green solvent—it is non-toxic, non-flammable, and abundant. Biocatalytic reductions of ketones, as described in section 2.2.3, are typically performed in aqueous buffers, showcasing a mature green technology. rsc.org For other chemical reactions, the use of water or aqueous-ethanol mixtures can be beneficial. tandfonline.com The hydrophobic effect in aqueous media can sometimes accelerate reaction rates, and the use of biodegradable co-solvents like ethanol (B145695) improves the solubility of organic substrates while maintaining a favorable environmental profile. tandfonline.com

Sustainable Catalysis in Unsaturated Alcohol Production

Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of atom economy and waste reduction. researchgate.net The development of sustainable catalysts for producing unsaturated alcohols like this compound focuses on several key areas:

Heterogeneous Catalysts: Unlike homogeneous catalysts, heterogeneous catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This facilitates easy separation and recycling, reducing costs and waste. For the selective hydrogenation of unsaturated esters to unsaturated alcohols, Ru-Sn/Al₂O₃ catalysts have been shown to be effective under moderate conditions. unal.edu.co These solid catalysts are less toxic than traditional chromium-based catalysts used for this purpose. unal.edu.co

Earth-Abundant Metal Catalysts: Many effective catalysts rely on precious and rare metals like rhodium, palladium, and iridium. Research is increasingly focused on developing catalysts based on more abundant and less toxic metals such as iron, copper, and nickel. The CuH-catalyzed reduction of unsaturated ketones is an example of this trend. organic-chemistry.org

Biocatalysts: As detailed previously, enzymes are the epitome of sustainable catalysts. They are derived from renewable resources, operate under mild conditions, are biodegradable, and exhibit exceptional selectivity, which minimizes the formation of byproducts. nih.govrsc.org

The dehydration of alcohols to form alkenes, a related reaction, is also seeing a shift towards more sustainable catalysts like γ-alumina and ion-exchange resins, moving away from corrosive Brønsted acids like sulfuric acid. rsc.orgrsc.org These principles of sustainable catalysis are directly applicable to the entire life cycle of this compound production.

Atom Economy and Efficiency Considerations in Synthetic Route Design

Traditional synthetic methods, such as those employing Grignard reagents or stoichiometric reducing agents, often exhibit lower atom economy due to the generation of significant quantities of inorganic salts and other byproducts. In contrast, modern catalytic approaches, including catalytic hydrogenation and transition-metal-catalyzed C-C bond formations, offer more sustainable and efficient alternatives.

Classical Synthetic Approaches

Grignard Reaction: A foundational method for forming the carbon skeleton of this compound involves the reaction of acetaldehyde with a suitable Grignard reagent, such as allylpropylmagnesium bromide. While effective for carbon-carbon bond formation, this method is inherently atom-inefficient. The reaction requires a stoichiometric amount of magnesium, which is converted into magnesium halide salts during the reaction and subsequent aqueous workup. This contributes significantly to the waste stream.

Synthesis of Hept-5-en-2-one: The precursor ketone can be prepared via methods like the acetoacetic ester synthesis. However, this route generates stoichiometric salt waste from the base used for deprotonation and produces carbon dioxide and an alcohol as byproducts during the final decarboxylation step, leading to poor atom economy. A more efficient alternative is the aldol (B89426) condensation of acetone (B3395972) with an appropriate aldehyde, which can be catalyzed, thereby reducing waste.

Reduction of the Ketone:

Stoichiometric Hydride Reagents: The reduction of hept-5-en-2-one is frequently accomplished using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While these reagents provide high yields, they suffer from poor atom economy, generating stoichiometric quantities of borate (B1201080) or aluminate salts as waste.

Catalytic Hydrogenation: A significantly more atom-economical alternative is catalytic hydrogenation. jocpr.com This process typically involves reacting the ketone with molecular hydrogen (H₂) over a heterogeneous or homogeneous metal catalyst (e.g., Nickel, Palladium, Platinum). The only theoretical byproduct is water, if any, making it a highly efficient and green method. The reaction can be tuned for stereoselectivity through the use of chiral catalysts.

Modern Catalytic and Biocatalytic Strategies

Transition-Metal Catalyzed Couplings: Advanced synthetic strategies aim to construct allylic alcohols with maximum efficiency. Nickel-catalyzed reductive coupling of alkynes and aldehydes or alcohols represents a powerful, atom-economical method. nih.gov For instance, a nickel-catalyzed direct coupling of alkynes with methanol (B129727) can produce allylic alcohols with high chemo- and regioselectivity, avoiding the use of stoichiometric reductants and thus increasing atom economy. nih.gov

The following table provides a comparative overview of different synthetic strategies for this compound, highlighting key aspects of their efficiency and atom economy.

Synthetic Strategy Key Transformation Typical Reagents/Catalysts Key Advantages Atom Economy & Efficiency Considerations
Grignard Reaction Nucleophilic additionAcetaldehyde, Allylpropylmagnesium bromide, Et₂O/THFVersatile C-C bond formation.Poor atom economy due to stoichiometric magnesium salt waste. Requires anhydrous conditions. researchgate.net
Reduction of Hept-5-en-2-one Ketone ReductionNaBH₄ or LiAlH₄High yields, well-established method.Poor atom economy; generates stoichiometric metal salt byproducts.
Catalytic Hydrogenation Catalytic Ketone ReductionH₂, Ni/Pd/Pt catalystHigh atom economy (water is the only byproduct). Amenable to scale-up. jocpr.comRequires handling of flammable H₂ gas and specialized equipment. Catalyst cost and recycling are factors.
Biocatalytic Reduction Enzymatic Ketone ReductionAlcohol Dehydrogenase, YeastHigh enantioselectivity, mild reaction conditions ("green").High atom economy for the core reaction. Overall efficiency depends on catalyst production, stability, and reaction kinetics. researchgate.netcolab.ws
Catalytic C-C Coupling Alkyne-Alcohol CouplingAlkynes, Methanol, Nickel catalystVery high atom economy, direct formation of the allylic alcohol functional group. nih.govRequires specialized catalysts; catalyst cost and sensitivity can be a factor.

Advanced Spectroscopic and Analytical Characterization Methodologies for Hept 5 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. For a molecule like hept-5-en-2-ol (B6270100), with its stereocenter at C2 and a double bond at C5, advanced NMR methods are essential for unambiguous characterization.

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity and spatial relationships between atoms in this compound. Techniques such as COSY, HSQC, and HMBC provide a complete picture of the carbon skeleton and proton environments. youtube.comcolumbia.edusdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. columbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal for the CH-OH group (H2) would correlate with the C2 carbon signal, and the vinyl protons (H5, H6) would correlate with their respective sp² carbons (C5, C6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For this compound, an HMBC spectrum would show a correlation from the methyl protons at C1 to the carbinol carbon C2, and from the methyl protons at C7 to the olefinic carbon C6, confirming the termini of the molecule.

Conformational analysis, which describes the spatial arrangement of atoms, can be inferred from the magnitude of proton-proton coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. youtube.comyoutube.com The coupling constant between the vinyl protons H5 and H6 (³J H5-H6) is particularly informative for determining the configuration of the double bond. A large coupling constant (~11-18 Hz) is characteristic of a trans (E) configuration, while a smaller value (~6-15 Hz) indicates a cis (Z) configuration.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for (E)-Hept-5-en-2-ol.
PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
1 (CH₃)~1.20 (d)~23.5H2C2, C3
2 (CH)~3.80 (m)~67.5H1, H3C1, C3, C4
3 (CH₂)~1.55 (m)~38.0H2, H4C1, C2, C4, C5
4 (CH₂)~2.10 (m)~29.0H3, H5C2, C3, C5, C6
5 (CH)~5.45 (m)~125.0H4, H6, H7C3, C4, C7
6 (CH)~5.55 (m)~131.0H5, H7C4, C5, C7
7 (CH₃)~1.70 (d)~18.0H6C5, C6

This compound is a chiral molecule due to the stereocenter at the C2 position. Differentiating its enantiomers, (R)-hept-5-en-2-ol and (S)-hept-5-en-2-ol, is impossible using standard NMR because enantiomers are isochronous (resonate at the same frequency). Chiral Shift Reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), are used to resolve this issue. youtube.comfiveable.me

When a CSR is added to a racemic mixture of this compound, it forms diastereomeric complexes with each enantiomer. These transient diastereomeric complexes are no longer mirror images and thus have different magnetic environments. acs.orgnih.gov This results in the separation of NMR signals for the corresponding protons in the two enantiomers. The protons closest to the site of interaction (the hydroxyl group at C2) experience the largest induced chemical shift differences (Δδ). For this compound, the signals for the H2 proton, the C1 methyl protons, and the C3 methylene (B1212753) protons would be expected to show the most significant separation, allowing for the determination of enantiomeric excess (ee).

Mass Spectrometry (MS) Fragmentation Pathways and Structural Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), using instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm). This allows for the determination of the exact elemental formula of the parent ion and its fragments. nih.gov For this compound (C₇H₁₄O), the exact mass is 114.1045 Da. nih.gov

Analyzing derivatives of this compound is a common strategy to confirm the presence of functional groups. For example, the hydroxyl group can be acetylated using acetic anhydride (B1165640) to form hept-5-en-2-yl acetate. This reaction adds a C₂H₂O group. HRMS can easily distinguish the product from the starting material. The expected mass increase of 42.0106 Da (the mass of C₂H₂O) can be precisely measured, confirming the presence of a single hydroxyl group in the original molecule. nih.govscispace.comresearchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.
m/zProposed Fragment IonFragmentation PathwaySignificance
114[C₇H₁₄O]⁺˙Molecular Ion (M⁺˙)Confirms molecular weight.
99[M - CH₃]⁺Loss of methyl radical from C1/C2.Alpha cleavage, indicative of a methyl-substituted carbinol.
96[M - H₂O]⁺˙DehydrationCharacteristic fragmentation for alcohols. libretexts.org
71[M - C₃H₇]⁺Alpha cleavage with loss of propyl radical.Less common alpha cleavage pathway.
45[CH₃CH=OH]⁺Alpha cleavageCharacteristic and often the base peak for secondary alcohols with a methyl group on the carbinol carbon. libretexts.orgwhitman.edu

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based not only on their m/z ratio but also on their size, shape, and charge. nih.gov This separation, which occurs on a millisecond timescale, provides a parameter known as the Collision Cross-Section (CCS), a value that reflects the three-dimensional structure of the ion. nih.govresearchgate.net

This technique is exceptionally useful for separating isomers that are indistinguishable by mass spectrometry alone. nih.govmdpi.com For example, this compound has numerous structural isomers (e.g., hept-6-en-2-ol, 2-methylhex-5-en-2-ol) and stereoisomers (cis/trans isomers, enantiomers). While these isomers may have identical molecular weights, their different shapes will result in distinct drift times through the ion mobility cell and therefore unique CCS values. This allows for their separation and individual identification, providing an additional dimension of analysis that complements chromatographic and mass spectrometric data. mdpi.comamazonaws.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Isomer Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is an excellent tool for identifying functional groups. youtube.com

For this compound, the key functional groups each have characteristic vibrational frequencies:

O-H Stretch: A strong and broad absorption in the IR spectrum between 3200-3600 cm⁻¹ is the hallmark of the hydroxyl group, with the broadening resulting from hydrogen bonding. youtube.com

C-O Stretch: A strong absorption in the IR spectrum in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching vibration of a secondary alcohol. youtube.comyoutube.com

C=C Stretch: A medium intensity absorption around 1640-1680 cm⁻¹ in both IR and Raman spectra indicates the presence of the carbon-carbon double bond. This band is often stronger in the Raman spectrum, especially for symmetrically substituted alkenes.

=C-H Stretch: Absorptions just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹) are characteristic of the C-H bonds on the double bond (vinylic C-H).

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the aliphatic parts of the molecule.

=C-H Bend: Out-of-plane (OOP) bending vibrations in the 960-980 cm⁻¹ region are highly characteristic of a trans (E) disubstituted double bond, providing a straightforward method to confirm its configuration. youtube.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C double bond stretch is often strong and sharp, making Raman an excellent tool for analyzing the unsaturation within the molecule.

Table 3: Key Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)Assignment
O-H stretch3200 - 3600Strong, BroadWeakAlcohol hydroxyl group (H-bonded)
=C-H stretch3010 - 3040MediumMediumVinylic C-H bond
C-H stretch (sp³)2850 - 2960StrongStrongAliphatic C-H bonds
C=C stretch1660 - 1675Medium-WeakStrongAlkene double bond
C-O stretch1050 - 1150StrongWeakSecondary alcohol
=C-H OOP bend960 - 980StrongMediumTrans (E) disubstituted alkene

Infrared Spectroscopy for Hydroxyl and Alkene Bond Characterization in Unsaturated Alcohols

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For an unsaturated alcohol like this compound, IR spectroscopy is particularly effective for characterizing its two key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

The hydroxyl group gives rise to a prominent and easily identifiable absorption band. The O-H stretching vibration typically appears as a strong, broad band in the region of 3200–3600 cm⁻¹. researchgate.net The broadening of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. In dilute solutions where hydrogen bonding is minimized, a sharper, free O-H stretching peak may be observed around 3600 cm⁻¹.

The alkene functional group in this compound presents several characteristic absorption bands. The C=C stretching vibration causes a medium to weak absorption band in the 1630–1680 cm⁻¹ region. spectroscopyonline.com The intensity of this peak is dependent on the substitution around the double bond and the change in dipole moment during the vibration. Additionally, the vinylic C-H bonds (the hydrogens attached to the double-bonded carbons) have distinct vibrations. The C-H stretching vibrations for these bonds occur at frequencies above 3000 cm⁻¹, typically in the 3010–3100 cm⁻¹ range, distinguishing them from the C-H stretching of saturated (sp³) carbons which appear just below 3000 cm⁻¹. spectroscopyonline.com

Furthermore, out-of-plane C-H bending vibrations, often referred to as "wags," are highly diagnostic for the substitution pattern of the alkene. For the trans-disubstituted double bond in (E)-hept-5-en-2-ol, a strong and characteristic C-H wagging absorption is expected in the 960–975 cm⁻¹ region. The presence of these specific bands provides clear evidence for both the alcohol and alkene functionalities within the molecular structure. spectroscopyonline.com

Table 1: Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3600Strong, Broad
Alkene (C=C)C=C Stretch1630 - 1680Weak to Medium
Vinylic C-HC-H Stretch3010 - 3100Medium
Vinylic C-H (trans)C-H Wag (Out-of-plane bend)960 - 975Strong
Alkyl C-HC-H Stretch2850 - 2960Strong

Raman Spectroscopy Applications for this compound Structural Insights

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy for structural elucidation. mdpi.comacs.org While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations that may be weak or absent in an IR spectrum.

For this compound, Raman spectroscopy is particularly advantageous for characterizing the carbon-carbon double bond. Symmetrically substituted or nearly symmetrical C=C bonds, which often show weak absorption in IR spectra due to a small change in dipole moment, typically produce a strong and sharp signal in Raman spectra. This is because the polarizability of the C=C bond changes significantly during vibration, leading to high Raman activity. The C=C stretching vibration in this compound would be expected to produce a distinct peak in the 1630–1680 cm⁻¹ region.

Raman spectroscopy is also highly sensitive to the vibrations of the carbon backbone, providing a detailed "fingerprint" of the molecule's structure. The C-H stretching region (2800-3100 cm⁻¹) can provide insights into the conformation and local environment of the alkyl and vinylic groups. mdpi.com While the O-H stretching vibration is also observable in Raman spectra, it is generally a weak and broad band, making IR spectroscopy the preferred method for its characterization. The complementarity of the two techniques allows for a more complete vibrational analysis and confident structural confirmation of unsaturated alcohols. acs.org

Table 2: Expected Raman Shifts for this compound
Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Alkene (C=C)C=C Stretch1630 - 1680Strong
Vinylic C-HC-H Stretch3010 - 3100Medium
Alkyl C-HC-H Stretch2850 - 2960Strong
Carbon BackboneC-C Stretch800 - 1200Medium
Hydroxyl (-OH)O-H Stretch3200 - 3600Weak

Chromatographic Separation Techniques for this compound and Related Compounds

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures or natural extracts. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are applicable, with the choice depending on the sample matrix and analytical goals.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. Method development involves optimizing several parameters:

Stationary Phase: A polar stationary phase is typically chosen for analyzing alcohols. Columns with phases like polyethylene (B3416737) glycol (e.g., WAX columns) or modified polysiloxanes containing cyanopropyl groups are effective. These phases interact with the polar hydroxyl group of the alcohol, providing good separation from less polar compounds like hydrocarbons.

Injector and Detector: A split/splitless injector is commonly used. The Flame Ionization Detector (FID) is an excellent choice for detection, as it offers high sensitivity to hydrocarbons and a wide linear range. For structural confirmation, a mass spectrometer (MS) can be coupled with the GC (GC-MS).

Temperature Program: A temperature gradient is typically employed, starting at a lower temperature to separate volatile components and gradually increasing to elute higher-boiling compounds.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their interactions with stationary and mobile phases. conquerscientific.comlibretexts.org

Normal-Phase LC: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/isopropanol mixture). This compound, being moderately polar, would be retained on the column and separated from non-polar impurities.

Reverse-Phase LC: This is the most common LC mode, utilizing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., acetonitrile/water or methanol (B129727)/water). libretexts.org Less polar compounds are retained longer.

Detection: Since this compound lacks a strong chromophore, direct UV detection is challenging. Detection can be achieved using a Refractive Index Detector (RID) or by derivatizing the alcohol with a UV-active agent, such as phthalic anhydride, prior to analysis. nih.gov

Table 3: Illustrative GC and LC Method Parameters for Unsaturated Alcohols
ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Column/Stationary PhasePolyethylene Glycol (e.g., DB-WAX)C18 Silica (B1680970) (Reverse-Phase)
Mobile Phase/Carrier GasHelium or HydrogenAcetonitrile/Water Gradient
TemperatureOven Program (e.g., 50°C to 220°C)Isothermal (e.g., 25°C)
Flow Rate1-2 mL/min0.5-1.0 mL/min
DetectorFlame Ionization (FID) or Mass Spec (MS)Refractive Index (RID) or UV (post-derivatization)

Chiral Chromatography for Enantiomeric Purity Assessment of Unsaturated Alcohols

This compound contains a stereocenter at the C2 carbon, meaning it can exist as a pair of non-superimposable mirror images called enantiomers: (R)-hept-5-en-2-ol and (S)-hept-5-en-2-ol. These enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. researchgate.net

Chiral chromatography is the most reliable and widely used method for separating enantiomers and determining the enantiomeric purity of a sample. openochem.orgchromatographyonline.com This is achieved by creating a chiral environment where the two enantiomers interact differently. wikipedia.org The most common approach is to use a chiral stationary phase (CSP), which is a solid support that has a chiral molecule (the chiral selector) bonded to its surface. openochem.org

When a racemic mixture of this compound passes through the chiral column, the enantiomers form transient, diastereomeric complexes with the CSP. openochem.org Because diastereomers have different physical properties, one enantiomer will have a stronger interaction with the CSP and will be retained longer on the column than the other, resulting in their separation into two distinct peaks on the chromatogram. Chiral separations can be performed using both GC and HPLC.

The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

%ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100%

This analysis is critical in fields like pharmaceuticals and flavor chemistry, where the different enantiomers of a molecule can have vastly different biological activities.

Table 4: Hypothetical Chiral HPLC Separation Data for this compound
EnantiomerRetention Time (min)Peak AreaEnantiomeric Composition (%)
(R)-hept-5-en-2-ol8.52150,00075%
(S)-hept-5-en-2-ol9.7850,00025%
Enantiomeric Excess (ee)50%

Reaction Mechanisms and Chemical Transformations of Hept 5 En 2 Ol

Electrophilic Addition Reactions to the Alkene Moiety of Hept-5-en-2-ol (B6270100)

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles, leading to a range of addition products. These reactions are fundamental in organic synthesis for the introduction of new functional groups.

Hydrohalogenation and Hydration Mechanisms

Hydrohalogenation involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond. The reaction is initiated by the protonation of the alkene by the acid, which acts as an electrophile. chemguide.co.uklasalle.edu This process follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. The subsequent attack of the halide anion (X⁻) on the resulting carbocation intermediate completes the addition. The regioselectivity is driven by the formation of the more stable carbocation.

Hydration , the addition of water across the double bond, is typically catalyzed by a strong acid like sulfuric or phosphoric acid. science-revision.co.ukwikipedia.orgopenstax.org The mechanism is similar to hydrohalogenation, starting with the protonation of the alkene to form a carbocation. openstax.org A water molecule then acts as a nucleophile, attacking the carbocation. lasalle.eduwikipedia.org A final deprotonation step, often by another water molecule, yields the alcohol product and regenerates the acid catalyst. wikipedia.orgopenstax.org This process also adheres to Markovnikov's rule, leading to the formation of a more substituted alcohol. An alternative to direct acid-catalyzed hydration is the oxymercuration-reduction reaction, which also yields Markovnikov addition products but avoids carbocation rearrangements.

Halogenation and Epoxidation Pathways

Halogenation of this compound with halogens like chlorine (Cl₂) or bromine (Br₂) in an inert solvent results in the addition of two halogen atoms across the double bond. chadsprep.commasterorganicchemistry.com The reaction proceeds through a cyclic halonium ion intermediate, which is formed by the attack of the alkene's pi electrons on the halogen molecule. lasalle.educhadsprep.commasterorganicchemistry.com The subsequent backside attack by a halide ion on one of the carbons of the halonium ion leads to the formation of a vicinal dihalide with anti stereochemistry. chadsprep.commasterorganicchemistry.com If the reaction is carried out in the presence of water or an alcohol as the solvent, a halohydrin or a haloether is formed, respectively. chadsprep.commasterorganicchemistry.com In these cases, the water or alcohol molecule acts as the nucleophile in the second step, attacking the more substituted carbon of the halonium ion, a process that still results in an anti addition product. masterorganicchemistry.com

Epoxidation is the reaction that converts the alkene moiety into an epoxide, a three-membered ring containing an oxygen atom. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.

Oxidation and Reduction Chemistry of this compound

The dual functionality of this compound allows for selective oxidation or reduction at either the alcohol or the alkene group, depending on the reagents and reaction conditions employed.

Selective Oxidation of the Secondary Alcohol Functionality

The secondary alcohol group in this compound can be oxidized to a ketone, hept-5-en-2-one. Achieving this transformation selectively without affecting the double bond requires the use of specific oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are known for their mild conditions and high selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without reacting with carbon-carbon double bonds. pduamtulungia.co.in Manganese dioxide (MnO₂) is another effective reagent for the selective oxidation of allylic and benzylic alcohols. pduamtulungia.co.in Some iron(III) complexes have also been shown to selectively catalyze the oxidation of secondary alcohols over primary alcohols using hydrogen peroxide as the oxidant. unimi.it Similarly, cerium(IV) complexes can catalyze the selective oxidation of secondary alcohols in the presence of primary alcohols. harvard.edu

ReagentProductSelectivity
Pyridinium Chlorochromate (PCC)Hept-5-en-2-oneHigh for secondary alcohol oxidation
Swern OxidationHept-5-en-2-oneHigh for secondary alcohol oxidation
Manganese Dioxide (MnO₂)Hept-5-en-2-oneSpecific for allylic/benzylic alcohols
Iron(III) Complexes / H₂O₂Hept-5-en-2-onePreferential for secondary alcohols
Cerium(IV) ComplexesHept-5-en-2-onePreferential for secondary alcohols

Catalytic Hydrogenation of the Alkene Bond

The double bond in this compound can be selectively reduced to a single bond through catalytic hydrogenation, yielding heptan-2-ol. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). google.com The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. For instance, certain catalysts can preferentially reduce the carbon-carbon double bond without affecting the alcohol functionality. The selectivity of hydrogenation can also be influenced by the size of the catalyst nanoparticles; smaller palladium nanoparticles have shown higher turnover frequencies for the hydrogenation of monosubstituted unsaturated alcohols. nih.gov Conversely, catalysts like osmium have been used for the selective hydrogenation of the carbonyl group in unsaturated aldehydes, leaving the double bond intact. google.com Copper(I) hydride complexes have also been used for the chemoselective hydrogenation of unsaturated ketones and aldehydes to unsaturated alcohols. researchgate.net

CatalystProductSelectivity
Palladium (Pd) on CarbonHeptan-2-olHigh for C=C bond reduction
Platinum (Pt) OxideHeptan-2-olHigh for C=C bond reduction
Raney Nickel (Ni)Heptan-2-olHigh for C=C bond reduction

Rearrangement Reactions Involving this compound Scaffolds

The structural framework of this compound, being an allylic-type alcohol, makes it a candidate for various rearrangement reactions. These reactions often proceed through cationic or pericyclic transition states and can lead to the formation of constitutional isomers or stereoisomers.

One of the well-known rearrangements for allylic alcohols is the chemistryviews.orgchemistryviews.org-sigmatropic rearrangement, such as the Overman rearrangement, which converts allylic alcohols into allylic amines via an intermediate trichloroacetimidate. organic-chemistry.org Although this specific reaction introduces a nitrogen atom, it exemplifies the potential for sigmatropic shifts in such systems. Another relevant transformation is the acid-catalyzed dehydration of the alcohol, which can lead to the formation of a conjugated diene through rearrangement of the initial carbocation intermediate. science-revision.co.uklibretexts.orgbyjus.com The stability of the resulting conjugated system often drives this process.

Recent research has also explored novel rearrangement pathways. For instance, hot water has been used as a catalyst for the 1,n-rearrangement of allylic alcohols. organic-chemistry.org Additionally, photo- and cobalt-catalyzed semipinacol rearrangements of unactivated allylic alcohols have been developed, leading to the formation of α,α-disubstituted ketones. chemistryviews.org Furthermore, iridium-catalyzed double convergent 1,3-rearrangement/hydrogenation of allylic alcohols has been reported to produce tertiary alcohols with high enantioselectivity. acs.org The Meisenheimer rearrangement has also been utilized in the synthesis of (R)-6-methylthis compound. rsc.org Phenylselenocyclization of 6-methyl-hept-5-en-2-ol has been studied, which can lead to cyclic ether products. researchgate.netkg.ac.rsresearchgate.net

Reaction TypeKey FeaturesProduct Type
Acid-Catalyzed DehydrationCarbocation intermediate, potential for rearrangementConjugated Dienes
Overman Rearrangement chemistryviews.orgchemistryviews.org-Sigmatropic shift of an allylic trichloroacetimidateAllylic Amines
Hot Water-Promoted RearrangementGreen catalytic method for 1,n-rearrangementsConjugated Polyenes/Enynes
Photo- and Cobalt-Catalyzed Semipinacol RearrangementMild conditions, forms α,α-disubstituted ketonesKetones
Iridium-Catalyzed 1,3-Rearrangement/HydrogenationEnantioselective, forms tertiary alcoholsTertiary Alcohols
Meisenheimer RearrangementStereospecific rearrangementChiral Alcohols
PhenylselenocyclizationIntramolecular cyclizationCyclic Ethers

Pinacol-Type Rearrangements and Related Carbocation Chemistry

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols that proceeds through a carbocation intermediate, leading to a rearranged ketone or aldehyde. spcmc.ac.inmasterorganicchemistry.comorganic-chemistry.org While the archetypal pinacol rearrangement requires a vicinal diol, related transformations, often termed semipinacol rearrangements, can occur from a single alcohol if a carbocation is formed adjacent to a potential migrating group.

For this compound, protonation of the hydroxyl group by a strong acid can convert it into a good leaving group (water). masterorganicchemistry.com Departure of water would generate a secondary carbocation at the C2 position. This carbocation could then potentially undergo a 1,2-hydride shift from C3 to form a more stable secondary allylic carbocation, or a 1,3-hydride shift from C1 to form a primary carbocation, which is less likely.

However, specific literature detailing a classic pinacol or semipinacol rearrangement for this compound is scarce. This is likely because the presence of the C5-C6 double bond opens up alternative, more favorable reaction pathways, most notably intramolecular cyclization, which can occur under the same acidic conditions that would promote carbocation formation. researchgate.net The carbocation generated at C2 is more likely to be trapped intramolecularly by the nucleophilic double bond than to undergo a simple hydride shift.

Pericyclic Reactions and Intramolecular Cyclizations of Unsaturated Alcohols

Pericyclic reactions are concerted processes that occur via a cyclic transition state. masterorganicchemistry.com The structure of this compound is well-suited for intramolecular reactions where the alcohol and the alkene functionalities interact.

Intramolecular Cyclization: Under hydration conditions (e.g., with acid), this compound is known to undergo intramolecular cyclization. researchgate.net The reaction is initiated by the electrophilic attack on the double bond. In the case of acid catalysis, a proton adds to the double bond, preferentially at C5 to form a more stable tertiary carbocation at C6. This carbocation is then rapidly trapped by the intramolecular hydroxyl group, leading to the formation of a substituted tetrahydrofuran (B95107) ring.

A well-studied related reaction is the phenylselenoetherification of the structurally similar 6-methyl-hept-5-en-2-ol. researchgate.netkg.ac.rsnih.govresearchgate.net In this process, an electrophilic selenium reagent (e.g., PhSeCl) reacts with the alkene to form a cyclic seleniranium ion intermediate. The proximate hydroxyl group then acts as an internal nucleophile, attacking one of the carbons of the seleniranium ion to form a cyclic ether. researchgate.netkg.ac.rs This cyclization can produce two regioisomeric products: a five-membered tetrahydrofuran ring (via 5-exo-tet cyclization) or a six-membered tetrahydropyran (B127337) ring (via 6-endo-tet cyclization). kg.ac.rsresearchgate.net Kinetic and mechanistic studies on 6-methyl-hept-5-en-2-ol have shown that the reaction can be catalyzed by bases, which activate the hydroxyl group by forming a hydrogen bond, facilitating the nucleophilic attack. researchgate.netresearchgate.net

The efficiency and selectivity of these cyclizations can be influenced by catalysts. For instance, zeolites with Brønsted acid sites have been shown to be highly active and selective catalysts for the cyclization of 6-methylthis compound, yielding oxygen-containing heterocyclic rings. nih.gov

Esterification and Etherification Reactions of this compound

As a secondary alcohol, this compound readily undergoes esterification and etherification, reactions that are fundamental for both synthetic derivatization and the creation of more complex molecules.

Derivatization for Analytical and Synthetic Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or further synthesis.

For Analytical Purposes: this compound, being a polar and volatile compound, can be analyzed by gas chromatography (GC). To improve its chromatographic properties or to enable the separation of its enantiomers, it can be converted into less polar and more stable derivatives. researchgate.netsigmaaldrich.comjfda-online.com Esterification is a common derivatization technique. For example, chiral alcohols like this compound can be reacted with chiral derivatizing agents, such as (R)-(-)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric carbamates. These diastereomers can then be separated and quantified on a standard achiral GC column, allowing for the determination of the enantiomeric purity of the original alcohol.

Another common technique is acylation using reagents like pentafluorobenzoyl chloride. The resulting pentafluorobenzoyl esters are highly sensitive to electron capture detection (ECD) and electron capture negative ion chemical ionization-mass spectrometry (ECNICI-MS), enabling trace-level analysis. nih.gov

For Synthetic Purposes: Esterification and etherification are also crucial steps in multi-step syntheses. Converting the hydroxyl group to an ester or ether can serve as a protecting group strategy, preventing the alcohol from reacting in subsequent steps. Alternatively, the resulting esters and ethers can be target molecules themselves or key intermediates. For example, the ester bicyclo[2.2.1]hept-5-en-2-yl isobutyrate is synthesized via the esterification of the corresponding alcohol.

Mechanism of Alkylation and Acylation Reactions

Alkylation (Etherification): Alkylation of this compound results in the formation of an ether. A common method is the Williamson ether synthesis, which involves a two-step process. First, the alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then acts as a nucleophile in an SN2 reaction with an alkyl halide (e.g., methyl iodide) to form the ether. The reaction is most efficient with primary alkyl halides.

Alternatively, direct catalytic etherification can be achieved using certain catalysts. For example, iron(III) salts can catalyze the dehydrative etherification of alcohols, proceeding through the in-situ formation of a carbocation intermediate. acs.org

Acylation (Esterification): Acylation of this compound to form an ester is typically achieved by reacting it with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acid chloride or an acid anhydride (B1165640).

Fischer Esterification: When reacting with a carboxylic acid, an acid catalyst (e.g., H₂SO₄) is required. The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of this compound. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester. chemguide.co.uk

Using Acid Chlorides/Anhydrides: The reaction with acid chlorides or anhydrides is generally faster and does not require an acid catalyst, although a weak base like pyridine (B92270) is often added to neutralize the HCl or carboxylic acid byproduct. The mechanism is a nucleophilic acyl substitution. The lone pair on the oxygen of this compound attacks the electrophilic carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses, expelling the chloride or carboxylate as a leaving group to give the final ester product. researchgate.net

The table below summarizes the key reactions discussed:

Reaction TypeReactantsReagents/CatalystsProduct TypeSection
Intramolecular CyclizationThis compoundAcid (e.g., H₃O⁺)Substituted Tetrahydrofuran4.3.2
Phenylselenoetherification6-Methyl-hept-5-en-2-olPhSeCl, Base (e.g., Pyridine)Phenylseleno-substituted cyclic ether4.3.2
Esterification (Fischer)This compound, Carboxylic AcidH₂SO₄ (catalyst)Ester4.4.2
AcylationThis compound, Acid ChloridePyridine (optional)Ester4.4.2
Etherification (Williamson)This compound, Alkyl Halide1. Strong Base (e.g., NaH) 2. Alkyl HalideEther4.4.2
Derivatization (GC Analysis)This compoundChiral IsocyanateDiastereomeric Carbamate4.4.1

Computational and Theoretical Studies on Hept 5 En 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the distribution of electrons and the energy of molecules. researchgate.net These calculations can predict molecular geometry, the energies of different molecular orbitals, and the activation barriers of chemical reactions, providing a deep understanding of a molecule's inherent stability and reactivity. For unsaturated alcohols like hept-5-en-2-ol (B6270100), these methods are particularly valuable for elucidating the interplay between the hydroxyl group and the carbon-carbon double bond.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. nih.gov It is used to investigate the electronic structure of molecules by focusing on the electron density rather than the complex wave function of the entire system. aspbs.com For this compound, DFT studies are instrumental in determining the relative stabilities of its various conformations (different spatial arrangements of atoms resulting from rotation around single bonds) and isomers (compounds with the same formula but different structures).

DFT calculations can map the potential energy surface of this compound, identifying the lowest energy (most stable) conformations. This involves optimizing the geometry of different starting structures and calculating their energies. The presence of the double bond introduces geometric isomers, specifically the (E) and (Z) isomers, based on the orientation of substituents around the double bond. DFT can accurately predict the energy difference between these isomers. For instance, in a study on the related compound 6-methyl-hept-5-en-2-ol, computational methods were employed to understand its reactivity in cyclization reactions, a process highly dependent on the molecule's conformation and electronic properties. researchgate.net

Furthermore, DFT is used to analyze the electronic properties that govern reactivity, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an unsaturated alcohol, the HOMO is often associated with the π-electrons of the double bond, while the LUMO represents the lowest energy site for accepting electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Table 1: Illustrative DFT-Calculated Properties for this compound Isomers.
Property(E)-hept-5-en-2-ol(Z)-hept-5-en-2-olDescription
Relative Energy (kJ/mol)0.00+5.2Indicates the (E) isomer is typically more stable than the (Z) isomer due to reduced steric hindrance.
HOMO Energy (eV)-9.5-9.4Represents the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy (eV)+0.8+0.9Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
Dipole Moment (Debye)1.651.75A measure of the overall polarity of the molecule, influencing its interaction with polar solvents and other molecules.

This table is illustrative, based on typical values for similar unsaturated alcohols, to demonstrate the type of data generated from DFT studies.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy, making them suitable for elucidating complex reaction mechanisms. psu.edumdpi.com

For this compound, ab initio calculations can trace the entire energy profile of a chemical reaction, from reactants to products, through the transition state. This is crucial for understanding reaction kinetics and selectivity. For example, in reactions involving unsaturated alcohols, such as electrophilic additions to the double bond or cyclization reactions, multiple pathways may be possible. researchgate.netacs.org Ab initio calculations can determine the activation energy for each potential pathway, identifying the most favorable route.

A study on the fluorocyclization of unsaturated alcohols and carboxylic acids used DFT, a method related to ab initio principles, to reveal that the reaction selectivity depends on the mechanism. frontiersin.org For unsaturated alcohols, the reaction was found to proceed through a "fluorination first and cyclization later" pathway. frontiersin.org Similarly, computational studies on the gold(I)-catalyzed reactions of allylic alcohols have been used to gain insight into the reaction mechanism and the factors controlling regioselectivity. nih.gov These examples highlight how high-level theoretical calculations can unravel the intricate details of reaction pathways that are difficult to probe experimentally.

Molecular Dynamics Simulations of this compound in Diverse Chemical Environments

While quantum chemical calculations are excellent for studying the intrinsic properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of how a molecule like this compound behaves in a specific environment, such as in a solvent or at an interface.

MD simulations can be used to study the solvation of this compound, revealing how solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken over time. This is particularly relevant for understanding its solubility and reactivity in different solvents. For instance, MD simulations have been employed to study the interactions of chiral molecules with polysaccharide-based selectors in mixtures of solvents like n-heptane and propan-2-ol, which is relevant to chromatographic separations. mdpi.com

Furthermore, MD simulations can provide insights into the conformational flexibility of this compound in solution. The constant motion and interaction with solvent molecules can lead to transitions between different low-energy conformations. Understanding this dynamic behavior is essential for processes like enzyme-catalyzed reactions, where the molecule must adopt a specific shape to fit into the active site of an enzyme. In a related context, MD simulations have been used to complement experimental studies on the fragmentation pathways of bicyclic alcohol derivatives, validating the observed dissociation mechanisms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Unsaturated Alcohols: Predictive Approaches for Reactivity and Interaction Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net The goal of QSAR is to develop a mathematical model that can predict the properties of new, untested molecules based solely on their structural features. uu.nl For unsaturated alcohols, QSAR models can be developed to predict properties like reaction rates, toxicity, or binding affinity to a receptor. uclan.ac.uk

The first step in QSAR modeling is to calculate a set of molecular descriptors for each molecule in a training set. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., XLogP3), and electronic properties (e.g., atomic charges, dipole moment). nih.gov For unsaturated alcohols, specific descriptors related to the double bond and the hydroxyl group are particularly important.

Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical relationship between the descriptors and the observed activity. researchgate.net The resulting model is then validated using an external set of compounds to ensure its predictive power.

For unsaturated alcohols, QSAR models have been used to predict their toxicity. uclan.ac.ukcapes.gov.br The enhanced toxicity of some unsaturated alcohols compared to their saturated counterparts is often related to their metabolic activation to reactive electrophiles. uclan.ac.uk QSAR models can capture the structural features that lead to this enhanced reactivity. These models can serve as predictive tools in the early stages of chemical development to estimate the reactivity and potential hazards of new compounds.

Table 2: Key Molecular Descriptors Used in QSAR Models for Unsaturated Alcohols.
Descriptor ClassExample DescriptorInformation Encoded
TopologicalWiener IndexDescribes the branching and size of the molecular skeleton.
GeometricalMolecular Surface AreaRelates to the molecule's size and shape, influencing interactions and transport.
ElectronicLUMO EnergyIndicates susceptibility to nucleophilic attack, a key factor in reactivity. researchgate.net
PhysicochemicalXLogP3 (LogP)Measures lipophilicity, which affects how a molecule distributes between aqueous and lipid phases. nih.gov
Quantum ChemicalPartial Charge on OxygenReflects the reactivity of the hydroxyl group, for instance in hydrogen bonding or as a nucleophile.

Biochemical Transformations and Environmental Fate of Hept 5 En 2 Ol

Enzymatic Biotransformations of Hept-5-en-2-ol (B6270100) and Related Alkenols

The enzymatic conversion of unsaturated alcohols like this compound is a field of significant interest, particularly for producing specialty chemicals and understanding metabolic pathways. Enzymes such as alcohol dehydrogenases and monooxygenases play a crucial role in these transformations.

Alcohol dehydrogenases (ADHs) are a key class of enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, utilizing cofactors like NAD⁺ or NADP⁺. google.comunipd.it While research specifically detailing the biotransformation of this compound is limited, studies on structurally similar alkenols provide significant insights into potential enzymatic reactions.

For instance, the ADH from Lactobacillus brevis (LbADH) has been utilized in the kinetic racemic resolution of related long-chain unsaturated alcohols, such as 6-methyl-hept-5-en-2-ol. fkit.hr This process separates enantiomers by selectively oxidizing one over the other. Similarly, the ADH from Lactobacillus kefir has been used to produce (R)-6-methyl-5-hepten-2-ol with high enantiomeric excess. google.com The non-enantioselective ADH from Sphingobium yanoikuyae (SyADH) has been identified for its ability to completely oxidize racemic secondary alcohols like rac-heptan-2-ol to the corresponding ketone, which is valuable when the ketone is the desired product. frontiersin.org

Other enzymes, such as cytochrome P450 monooxygenases (CYPs) and Rieske nonheme mononuclear iron oxygenases, are also pivotal in the biotransformation of alcohols. nih.govresearchgate.net CYPs can hydroxylate non-activated carbon atoms, a key step in the biosynthesis and degradation of many organic molecules. researchgate.netfrontiersin.org For example, the Rieske oxygenase MdpJ from Aquincola tertiaricarbonis L108 can catalyze both the hydroxylation and desaturation of alcohols. nih.gov While it converts the tertiary alcohol, tert-amyl alcohol (TAA), into the unsaturated alcohol 2-methyl-3-buten-2-ol, it also transforms the secondary alcohol, 2-butanol, into 3-buten-2-ol, demonstrating its capability to act on secondary alcohols to produce unsaturated ones. nih.govasm.org

Table 1: Examples of Enzyme-Catalyzed Conversions of Related Alkenols

Enzyme/Organism Substrate Product(s) Reaction Type Reference(s)
Lactobacillus kefir ADH 6-methyl-5-hepten-2-one (R)-6-Methyl-5-hepten-2-ol Enantioselective reduction google.com
Lactobacillus brevis ADH rac-6-Methyl-hept-5-en-2-ol 6-Methyl-hept-5-en-2-one & remaining alcohol enantiomer Kinetic racemic resolution fkit.hr
Sphingobium yanoikuyae ADH rac-Heptan-2-ol Heptan-2-one Non-enantioselective oxidation frontiersin.org
Rieske Oxygenase MdpJ (A. tertiaricarbonis L108) 2-Butanol 3-Buten-2-ol Desaturation nih.gov
Rieske Oxygenase MdpJ (A. tertiaricarbonis L108) tert-Amyl alcohol (TAA) 2-Methyl-3-buten-2-ol, Prenol Desaturation / Isomerization nih.govasm.org

Microorganisms have evolved diverse metabolic pathways to degrade a wide array of organic compounds, including unsaturated alcohols. mdpi.com The degradation of these compounds often begins with oxidation of the alcohol group to a ketone or aldehyde, followed by further enzymatic reactions. researchgate.net

For tertiary alcohols, a common initial step is desaturation to form an unsaturated alcohol, which is then further metabolized. asm.org For instance, the bacterial degradation of tert-amyl alcohol (TAA) by Aquincola tertiaricarbonis L108 proceeds through the formation of the unsaturated hemiterpene 2-methyl-3-buten-2-ol. asm.org This intermediate is then processed via other hemiterpenes like prenol and prenal. asm.org

For secondary unsaturated alcohols like this compound, a likely pathway involves initial oxidation to the corresponding ketone, hept-5-en-2-one. This ketone can then undergo further degradation. For example, the related compound 6-methylhept-5-en-2-one is known to be readily biodegradable. oecd.org The subsequent steps could involve the saturation of the double bond and eventual cleavage of the carbon chain through pathways like beta-oxidation to produce acetyl-CoA, which enters central metabolic cycles. researchgate.net Some microbes can detoxify such compounds by breaking them down to use the carbon chain as an energy source. mdpi.com

Role of this compound in Natural Product Biosynthesis and Metabolism (if applicable)

While direct evidence for the role of this compound in natural product biosynthesis is not extensively documented, the occurrence of structurally similar compounds in nature suggests a potential involvement. The corresponding ketone, 6-methylhept-5-en-2-one, is a well-known biogenic volatile organic compound (BVOC) found in various plants, herbs, and fruits. oecd.org Given that the reduction of ketones to alcohols is a common enzymatic reaction in biological systems, it is plausible that this compound or its isomer, 6-methylthis compound, exists as a metabolic intermediate in these organisms.

Environmental Degradation Mechanisms of this compound

Once released into the environment, unsaturated alcohols are subject to various degradation processes that determine their persistence and fate. These mechanisms include abiotic processes like photolysis and oxidation, as well as biotic degradation by microorganisms.

In the atmosphere, the degradation of unsaturated alcohols is primarily driven by reactions with key oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃•), and ozone (O₃). scielo.brrsc.orgnih.gov The atmospheric chemistry of these alcohols is similar to that of alkenes, with reactions predominantly occurring at the carbon-carbon double bond. scielo.br

Reaction with OH radicals: This is a major degradation pathway during the daytime. The half-life for the reaction of the related compound 6-methylhept-5-en-2-one with OH radicals is estimated to be just 4.2 hours, suggesting a rapid removal process. oecd.org

Reaction with Ozone (Ozonolysis): This is another significant pathway. nih.govacs.org The reaction rate is highly dependent on the structure of the alkenol. nih.govresearchgate.net For various C5-C8 unsaturated alcohols, atmospheric lifetimes with respect to ozonolysis are in the range of hours. nih.govacs.org

Reaction with NO₃ radicals: This is the dominant oxidation pathway at night. nih.gov Reactions of unsaturated alcohols with nitrate radicals are significantly faster than with ozone and lead to the formation of small carbonyl compounds (aldehydes and ketones) and organic nitrates. rsc.orgnih.gov

In aquatic systems, direct photolysis, where a molecule is broken down by absorbing light, can be a relevant degradation pathway for some organic pollutants. ajol.info However, for many compounds, this process is slow compared to biodegradation or atmospheric oxidation. ajol.info

Table 2: Atmospheric Degradation of Related Unsaturated Alcohols

Reactant Oxidant Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 296-298K Major Products Reference(s)
cis-2-Penten-1-ol O₃ (1.1 ± 0.2) × 10⁻¹⁶ Not specified nih.govacs.org
trans-2-Hexen-1-ol O₃ (1.2 ± 0.2) × 10⁻¹⁶ Not specified nih.govacs.org
cis-3-Hexen-1-ol O₃ (5.8 ± 0.9) × 10⁻¹⁷ Not specified nih.govacs.org
Allyl alcohol NO₃• - Formaldehyde, 2-nitrooxy acetaldehyde (B116499) rsc.org
3-Buten-2-ol NO₃• - Acetaldehyde, Formaldehyde, 2-nitrooxy acetaldehyde rsc.org
E-2-Penten-1-ol NO₃• (11.7 ± 1.76) × 10⁻¹³ Small aldehydes and ketones nih.gov

Biodegradation is a primary mechanism for the removal of aliphatic alcohols from soil and water. europa.eu Aliphatic alcohols are naturally occurring, and thus, environmental microorganisms are generally well-acclimated to degrade them. europa.eu

Studies on a range of linear and branched alcohols show that they are typically biodegradable. europa.eu The ketone analogue of a related compound, 6-methylhept-5-en-2-one, is classified as readily biodegradable, with 91% degradation observed over 28 days in a manometric respirometry test (OECD 301F). oecd.org This strongly implies that this compound would also be readily biodegradable in aerobic aquatic environments. The low calculated octanol-water partition coefficient (log Kow) for this ketone (2.4) also suggests that bioaccumulation is not expected. oecd.org

In anaerobic environments, such as sediments or some groundwater, biodegradation can also occur, though often at slower rates. Primary alcohols have been identified as a "biophore," a molecular fragment that is conducive to anaerobic biodegradation. europa.eu A study on a mixture of C16-18 saturated and unsaturated alcohols demonstrated 88.6% biodegradation under anaerobic conditions over 84 days, confirming the potential for degradation in the absence of oxygen. europa.eu

Table of Mentioned Compounds

Chemical Transformation in Environmental Media: Hydrolysis and Other Abiotic Processes

The environmental fate of this compound is determined by various abiotic transformation processes, which vary in significance depending on the environmental compartment (atmosphere, water, or soil). These processes include hydrolysis, photolysis, and oxidation. Due to a lack of direct experimental data for this compound, its behavior is often inferred from data on structurally similar compounds, such as other unsaturated alcohols.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For an organic compound to undergo hydrolysis, it must contain a functional group that is susceptible to this reaction, such as an ester, amide, or halide. This compound, an unsaturated alcohol, does not possess functional groups that are readily hydrolyzed under typical environmental conditions (pH 5-9).

Interactive Data Table: Expected Significance of Hydrolysis for this compound

Environmental CompartmentExpected Hydrolysis RateSignificance as a Degradation PathwayBasis for Expectation
WaterNegligibleLowLack of hydrolyzable functional groups; data from structurally similar compounds. epa.govsantos.com
SoilNegligibleLowLack of hydrolyzable functional groups; high soil mobility would likely lead to other fate processes.
SedimentNegligibleLowLack of hydrolyzable functional groups.

Other Abiotic Processes: Photolysis and Oxidation

Other abiotic processes, particularly photolysis and oxidation, are expected to be the primary drivers of this compound transformation in the environment.

Atmospheric Degradation: In the atmosphere, volatile organic compounds (VOCs) like this compound are primarily degraded through reactions with photochemically generated oxidants. The most important of these are the hydroxyl radical (•OH), ozone (O₃), and the nitrate radical (NO₃).

The presence of a carbon-carbon double bond in the structure of this compound makes it particularly susceptible to attack by these oxidants. The reaction with •OH radicals is typically the most significant atmospheric degradation pathway for unsaturated alcohols during the daytime, while reactions with O₃ and NO₃ radicals can be important, especially at night.

For the structurally related compound 6-methylhept-5-en-2-one, the half-life for indirect photodegradation by reaction with OH-radicals is estimated to be 4.2 hours, and with ozone, it is 38.4 minutes. epa.gov Studies on a range of C5-C8 unsaturated alcohols have determined rate coefficients for their gas-phase reactions with ozone, indicating that ozonolysis is a significant atmospheric removal mechanism with lifetimes in the range of hours. nih.gov

Aquatic and Soil Degradation: In aquatic environments, direct photolysis (degradation by direct absorption of sunlight) and indirect photolysis (reaction with photochemically produced reactive species like •OH) can occur. The presence of the double bond in this compound suggests it may be susceptible to such reactions. However, the efficiency of these processes depends on factors like water clarity, depth, and the presence of photosensitizing substances.

In soil, abiotic degradation can be catalyzed by mineral surfaces. epa.gov However, for a relatively mobile compound like this compound, volatilization and transport to the atmosphere or leaching into groundwater may be more significant fate processes than abiotic degradation within the soil matrix. One study on bicyclo[2.2.1]this compound, a structural isomer of this compound, found that its concentration in soil microcosms remained unchanged over a period of 8 months, suggesting a degree of persistence in the soil environment under the tested conditions. copernicus.orgusgs.gov

Interactive Data Table: Atmospheric Ozonolysis Rate Coefficients for Various Unsaturated Alcohols

This table presents experimental data for the reaction of ozone with various unsaturated alcohols, providing a comparative basis for estimating the atmospheric fate of this compound.

CompoundRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) at 296 KAtmospheric Half-life (t½)Reference
cis-2-Penten-1-ol(1.1 ± 0.2) × 10⁻¹⁶Approximately 2.6 hours nih.gov
trans-2-Hexen-1-ol(1.2 ± 0.2) × 10⁻¹⁶Approximately 2.3 hours nih.gov
cis-3-Hexen-1-ol(5.8 ± 0.9) × 10⁻¹⁷Approximately 4.8 hours nih.gov
trans-3-Hexen-1-ol(6.4 ± 1.0) × 10⁻¹⁷Approximately 4.3 hours nih.gov
1-Octen-3-ol(2.0 ± 0.3) × 10⁻¹⁷Approximately 13.9 hours nih.gov
trans-2-Octen-1-ol(8.4 ± 1.3) × 10⁻¹⁷Approximately 3.3 hours nih.gov

Note: Atmospheric half-lives are calculated assuming a typical atmospheric ozone concentration of 7 x 10¹¹ molecules cm⁻³ (approximately 30 ppb).

Advanced Applications and Materials Science Perspectives of Hept 5 En 2 Ol Derivatives

Hept-5-en-2-ol (B6270100) as a Versatile Synthetic Building Block in Organic Chemistry

The dual functionality of this compound renders it a versatile building block in synthetic organic chemistry. The hydroxyl (-OH) group can undergo reactions typical of secondary alcohols, such as oxidation, esterification, and etherification, while the alkene (C=C) group can participate in addition reactions, oxidations, and metathesis. This reactivity profile enables its incorporation into a diverse range of more complex molecular architectures.

This compound serves as a foundational molecule for the synthesis of more intricate chemical structures. Its carbon skeleton and functional groups can be elaborated through various synthetic routes. For instance, compounds with similar structures, like 6-methyl-5-hepten-2-ol (B124558) (sulcatol), are utilized in the synthesis of aggregation pheromones for insects such as the ambrosia beetle. fishersci.pt The general principle involves leveraging the existing stereochemistry and functional groups to build up complexity, a strategy potentially applicable to this compound for creating target molecules in fields like agrochemicals and pharmaceuticals. ontosight.ai The molecule can undergo a variety of transformations to yield different classes of compounds.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagent ExampleFunctional Group TargetedProduct Class
OxidationPyridinium (B92312) chlorochromate (PCC)Alcohol (-OH)Ketone (Hept-5-en-2-one)
EsterificationAcetic anhydride (B1165640)Alcohol (-OH)Ester (Hept-5-en-2-yl acetate)
Epoxidationmeta-Chloroperoxybenzoic acid (mCPBA)Alkene (C=C)Epoxide (5,6-epoxyheptan-2-ol)
DihydroxylationOsmium tetroxide (OsO₄)Alkene (C=C)Diol (Heptane-2,5,6-triol)
HydrogenationH₂ / Palladium on Carbon (Pd/C)Alkene (C=C)Saturated Alcohol (Heptan-2-ol)

In the realm of polymer chemistry, the role of this compound is nuanced. Traditional unsaturated polyesters are synthesized through the polycondensation of diols or polyols with unsaturated dibasic acids or anhydrides, such as maleic anhydride. cyberleninka.rugoogle.comscispace.com In this context, a molecule must possess at least two reactive functional groups to participate in chain propagation.

Since this compound is a monofunctional alcohol (a monol), it cannot act as a monomer to build the main polymer chain in condensation polymerization. Instead, it functions as a chain-capping agent . google.com When introduced into a polyesterification reaction, it reacts with a terminal acid group on a growing polymer chain, effectively terminating its growth. This process is crucial for controlling the molecular weight of the final polymer and modifying its end-group properties, which can influence solubility and reactivity. google.com

While not a conventional monomer for polyesters, the alkene functionality opens possibilities for its use in other polymerization types. For example, the double bond could potentially participate in addition polymerization or Ring-Opening Metathesis Polymerization (ROMP) under specific catalytic conditions, similar to how norbornene derivatives containing functional groups are polymerized. osti.gov

Table 2: Role of this compound in Polymer Synthesis Compared to Traditional Monomers

CompoundFunctional GroupsRole in PolycondensationResulting Effect
This compound 1x Hydroxyl, 1x AlkeneChain-Capping AgentMolecular weight control, End-group functionalization
Propylene Glycol 2x HydroxylMonomer (Chain Extender)Forms the backbone of the polyester (B1180765) chain
Maleic Anhydride 1x Anhydride, 1x AlkeneMonomer (Chain Extender) & Cross-linking siteForms backbone and provides unsaturation for curing

Chemical Modification of this compound for Specific Chemical Properties

The chemical properties of this compound can be precisely tuned through targeted modifications of its functional groups. This allows for the creation of a library of derivatives with tailored characteristics for specific applications, from fragrances to advanced materials.

The scent of a molecule is intrinsically linked to its chemical structure, a concept studied through Structure-Activity Relationships (SAR). sci-hub.semdpi.com this compound and its isomers serve as excellent models for demonstrating this principle. The related compound 6-methyl-5-hepten-2-ol (sulcatol) is a known pheromone, while its oxidized counterpart, 6-methylhept-5-en-2-one, is a significant aroma compound found in some teas, possessing a distinct scent profile. chemeo.comnih.govresearchgate.net

The olfactory profile of this compound can be systematically altered by modifying its structure. Key modifications include:

Esterification: Converting the alcohol to an ester often introduces fruity or floral notes.

Oxidation: Oxidation to the corresponding ketone, hept-5-en-2-one, would significantly change the odor profile.

Isomerization: Shifting the position of the double bond along the carbon chain would create new isomers with different spatial arrangements, leading to different interactions with olfactory receptors. univie.ac.at

Saturation: Hydrogenating the double bond to yield heptan-2-ol would result in a different, typically less complex, odor.

These relationships are explored in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate physical and chemical properties of molecules with their biological activity, including odor. imist.ma

Table 3: Illustrative Structure-Activity Relationships for Olfactory Profile Modulation

Parent CompoundDerivativeModification TypePredicted Olfactory Change
This compoundHept-5-en-2-yl acetateEsterification of -OHIntroduction of fruity, sweet notes
This compoundHept-5-en-2-oneOxidation of -OHChange from alcoholic to a different character, potentially herbal or fruity
This compoundHeptan-2-olHydrogenation of C=CLoss of complexity, shift towards a simpler fatty/alcoholic note
This compound5,6-Epoxyheptan-2-olEpoxidation of C=CIntroduction of a new functional group, likely leading to a distinct and potentially weaker odor

Surface functionalization is a process that modifies the surface of a material to impart specific properties like hydrophobicity, reactivity, or biocompatibility. polytechnique.edu The bifunctional nature of this compound makes it a candidate for such applications. The molecule can be tethered to a surface using one of its functional groups, leaving the other exposed and available for subsequent chemical reactions.

Two primary strategies can be envisioned:

Grafting via the Hydroxyl Group: The -OH group can form covalent bonds (e.g., esters or ethers) with surfaces containing complementary functional groups like carboxylic acids or isocyanates. It can also attach to inorganic surfaces like silica (B1680970) or metal oxides through the formation of siloxane or other linkages. Once anchored, the exposed pentenyl chain (containing the C=C double bond) can be used to alter the surface's wetting properties or to initiate "grafting-from" polymerization.

Grafting via the Alkene Group: The C=C double bond can be attached to a surface through various reactions, such as hydrosilylation onto a silicon-hydride functionalized surface or through radical addition to a pre-treated polymer surface. This would leave the hydroxyl group exposed, which could then be used to alter surface polarity or to capture other molecules through hydrogen bonding or further reaction.

These approaches allow for the creation of functional surfaces where the properties are dictated by the specific chemistry of the this compound derivative employed.

Future Research Directions and Interdisciplinary Prospects in Hept 5 En 2 Ol Chemistry

Integration of Artificial Intelligence and Machine Learning in Hept-5-en-2-ol (B6270100) Research and Development

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. These computational tools offer the ability to process vast datasets, predict molecular properties, and optimize reaction conditions with unprecedented speed and accuracy.

Detailed Research Findings: Machine learning models are increasingly used to predict the outcomes of chemical reactions and screen for potential biological activity. samipubco.com For instance, supervised learning methods like logistic regression (LR), support vector machines (SVM), and random forest (RF) have been successfully applied to screen natural product databases for compounds with desired properties, such as antiviral activity. samipubco.com Such approaches could be adapted to create predictive models for the biological activities of various this compound derivatives. By analyzing structural features and known bioactivities of related compounds, ML algorithms can identify promising candidates for pharmaceutical or agricultural applications, thereby streamlining the discovery process. samipubco.com

Furthermore, AI can accelerate the optimization of synthetic routes. ML algorithms can analyze the results of high-throughput screening experiments to identify the optimal catalysts, solvents, and temperature conditions for transformations involving this compound. This data-driven approach can significantly reduce the experimental workload and resource consumption required to develop efficient and scalable syntheses. mdpi.com Another frontier is the use of AI in "sensomics," where machine learning models are trained to predict the sensory properties (e.g., aroma, flavor) of a molecule based on its chemical structure. core.ac.uk Given that related compounds like (S)-5-methylhept-2-en-4-one are key flavor components in foods, this technology could be used to design novel this compound derivatives with specific desirable organoleptic profiles for the flavor and fragrance industry. mdpi.comcore.ac.uk

Application AreaPotential AI/ML TechniqueProjected Outcome
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Models, Graph Neural Networks (GNNs)Rapid prediction of biological activity, toxicity, and physicochemical properties for novel this compound derivatives. oecd.org
Synthesis Optimization Bayesian Optimization, Reinforcement LearningAutomated optimization of reaction conditions (catalyst, solvent, temperature) to maximize yield and enantioselectivity. mdpi.com
Novel Application Discovery Supervised Learning (e.g., Logistic Regression, SVM), Deep LearningHigh-throughput virtual screening of this compound analogues against biological targets (e.g., enzymes, receptors) to identify new drug leads. samipubco.com
Sensory Profiling Sensomics-Based Expert Systems (SEBES), Computer VisionPrediction and design of specific aroma and flavor profiles for applications in the food and perfume industries. core.ac.uk

Development of Novel Catalytic Systems for this compound Transformations

Catalysis is central to the synthesis and functionalization of this compound. Future research will focus on creating more efficient, selective, and sustainable catalytic systems that can overcome current limitations and open new avenues for chemical transformations.

Detailed Research Findings: Significant research has been conducted on the catalytic transformations of related unsaturated alcohols. For example, the phenylselenoetherification of 6-methylthis compound has been studied, revealing that bases like pyridine (B92270) and Lewis acids such as ZnCl₂ and FeCl₃ can effectively catalyze the cyclization to form cyclic ethers. researchgate.net Kinetic studies of these reactions show a direct correlation between the basicity of the catalyst and the reaction rate, providing a mechanistic foundation for developing more effective catalysts. researchgate.net

Another promising area is the development of macromolecular and organocatalytic systems that align with the principles of "green chemistry." metu.edu.tr For instance, TEMPO-based macromolecular catalysts have been designed for the selective oxidation of alcohols to aldehydes and ketones, offering the advantage of being metal-free and reusable. metu.edu.tr In a similar vein, organocatalysts like proline have proven highly effective in direct aldehyde aldol (B89426) reactions, a key step in many synthetic sequences. caltech.edu The application of such catalysts to this compound could enable highly enantioselective transformations under mild conditions. Furthermore, chemoenzymatic strategies, which utilize enzymes to catalyze key steps, represent a scalable and environmentally benign alternative for producing enantioenriched compounds like (S)-5-methylhept-2-en-4-one from related precursors. mdpi.com Future work will likely involve tailoring enzymes and organocatalysts specifically for this compound substrates to achieve unparalleled levels of stereocontrol.

Catalyst TypeExample TransformationAdvantagesFuture Research Focus
Lewis Acids/Bases Phenylselenoetherification (Cyclization)High yields, mild reaction conditions. researchgate.netExploring a wider range of Lewis acids and bases to fine-tune reactivity and selectivity for different substrates.
Macromolecular Catalysts Alcohol OxidationMetal-free, reusable, high activity at low concentrations. metu.edu.trDesigning catalysts with enhanced stability and broader substrate scope for various heptenol isomers.
Organocatalysts Aldol Reactions, Michael AdditionsHigh enantioselectivity, metal-free, mild conditions. caltech.eduDevelopment of new imidazolidinone or proline-based catalysts tailored for direct, cross-aldehyde couplings involving this compound.
Biocatalysts (Enzymes) Kinetic Resolution, Asymmetric SynthesisExceptional stereoselectivity, environmentally benign ("green"), operates in aqueous media. mdpi.comresearchgate.netEngineering gamma-lactamases or lipases for the efficient resolution of racemic this compound or its derivatives.

Interdisciplinary Linkages: From Synthetic Chemistry to Environmental Science and Bio-inspired Applications

The future of this compound chemistry is inherently interdisciplinary, with significant potential for synergy between synthetic chemistry, environmental science, and bio-inspired materials science. Exploring these connections can lead to innovative solutions for ecological challenges and the development of novel functional materials.

Detailed Research Findings: this compound and its close relatives are part of a broad class of chiral aliphatic hydroxy compounds that play crucial roles in chemical communication among living organisms. researchgate.net For example, (+/-)-6-Methyl-5-hepten-2-ol is used in the synthesis of the aggregation pheromone for the ambrosia beetle, highlighting its potential in developing environmentally friendly pest management strategies. fishersci.pt Related compounds like 6-methylhept-5-en-2-one are known biogenic volatile organic compounds (BVOCs) emitted by plants, playing a role in atmospheric chemistry. oecd.org Understanding the environmental fate of this compound, including its biodegradability and potential for hydrolysis, is crucial for assessing its ecological impact. oecd.org

The unique bicyclic structures derived from related compounds like bicyclo[2.2.1]this compound serve as versatile building blocks in synthesis. vulcanchem.comnist.gov This structural motif is key to bio-inspired applications, such as the development of novel materials. For instance, monomers derived from norbornene structures can undergo Ring-Opening Metathesis Polymerization (ROMP) to create functional polymer brushes on surfaces. metu.edu.trfrontiersin.org By incorporating the this compound scaffold or its derivatives into such polymers, it may be possible to create bio-inspired interfaces with tailored properties for applications in sensors or medical devices. metu.edu.trfrontiersin.org The compound can also serve as a chiral precursor for the synthesis of complex molecules like carbocyclic nucleoside analogues, which are vital in antiviral drug development. researchgate.netresearchgate.net

FieldSpecific Connection to this compoundPotential Application/Research Area
Chemical Ecology Component or synthetic precursor of insect pheromones (e.g., 6-methyl-5-hepten-2-ol). researchgate.netfishersci.ptDevelopment of species-specific, biodegradable insect attractants or repellents for sustainable agriculture and forestry.
Environmental Science Analogue of naturally occurring biogenic volatile organic compounds (BVOCs). oecd.orgStudying its atmospheric degradation pathways, biodegradability, and overall environmental impact to assess its "green" credentials.
Bio-inspired Materials Use of related bicyclic alcohol scaffolds (e.g., norbornene derivatives) in polymer synthesis. frontiersin.orgCreation of functional polymers and surfaces with unique properties for biosensors, drug delivery, or antimicrobial coatings.
Medicinal Chemistry Serves as a chiral building block for complex bioactive molecules. researchgate.netresearchgate.netSynthesis of novel carbocyclic nucleoside analogues for antiviral therapies or other pharmaceutical agents.

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